Product packaging for N,N,N',N'-Tetramethyl-2-butene-1,4-diamine(Cat. No.:CAS No. 4559-79-9)

N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

Cat. No.: B041544
CAS No.: 4559-79-9
M. Wt: 142.24 g/mol
InChI Key: KUEDAAUECWBMLW-AATRIKPKSA-N
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Description

N,N,N',N'-Tetramethyl-2-butene-1,4-diamine is a versatile tertiary diamine ligand and organic building block of significant interest in synthetic and catalytic chemistry. Its primary research value lies in its ability to coordinate with various metal centers, particularly in the formation of copper complexes for atom transfer radical polymerization (ATRP) and other controlled radical polymerization processes. This application allows for the precise synthesis of polymers with tailored molecular weights and narrow dispersities, which is crucial for advanced materials science. The compound's structure, featuring two tertiary amine groups separated by an unsaturated 2-butene bridge, creates a specific geometry and electron-donating capacity that influences the reactivity and stability of the resulting metal complexes. Beyond polymerization catalysis, it serves as a precursor for the synthesis of ionic liquids and other specialty chemicals, and as a ligand in organic transformations. Researchers utilize this diamine to explore new catalytic systems, develop novel polymeric materials, and investigate structure-activity relationships in coordination chemistry. Its well-defined structure provides a consistent platform for method development and mechanistic studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18N2 B041544 N,N,N',N'-Tetramethyl-2-butene-1,4-diamine CAS No. 4559-79-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N,N,N',N'-tetramethylbut-2-ene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-9(2)7-5-6-8-10(3)4/h5-6H,7-8H2,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEDAAUECWBMLW-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883306
Record name 2-Butene-1,4-diamine, N1,N1,N4,N4-tetramethyl-, (2E)-
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Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111-52-4, 4559-79-9
Record name (2E)-N1,N1,N4,N4-Tetramethyl-2-butene-1,4-diamine
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Record name 2-Butene-1,4-diamine, N1,N1,N4,N4-tetramethyl-, (2E)-
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Record name N,N,N',N'-Tetramethylbut-2-enylenediamine
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Record name 2-Butene-1,4-diamine, N1,N1,N4,N4-tetramethyl-, (2E)-
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Record name 2-Butene-1,4-diamine, N1,N1,N4,N4-tetramethyl-, (2E)-
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Record name N,N,N',N'-tetramethylbut-2-enylenediamine
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Record name (E)-N,N,N',N'-tetramethylbut-2-ene-1,4-diamine
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Preparation Methods

Synthesis from 1,4-Dibromo-2-butene

This method involves reacting 1,4-dibromo-2-butene with excess dimethylamine in the presence of a base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH). The base facilitates deprotonation of dimethylamine, enhancing its nucleophilicity. The reaction proceeds via a two-step mechanism:

  • First substitution : Dimethylamine attacks one bromine atom, forming a mono-substituted intermediate.

  • Second substitution : A second equivalent of dimethylamine displaces the remaining bromine, yielding the final product.

Reaction conditions :

  • Solvent : Ethanol or methanol (to solubilize reactants)

  • Temperature : 60–80°C

  • Time : 12–24 hours

The crude product is isolated via solvent evaporation, followed by distillation under reduced pressure (172–173°C at 723 mmHg).

Synthesis from 1,4-Dichloro-2-butene

Analogous to the dibromo route, 1,4-dichloro-2-butene reacts with dimethylamine under basic conditions. However, the lower leaving-group ability of chloride necessitates harsher conditions:

  • Temperature : 80–100°C

  • Time : 24–48 hours

Despite the extended reaction time, this method is cost-effective due to the lower price of chlorinated precursors.

Table 1: Comparison of Halide Displacement Methods

Parameter1,4-Dibromo-2-butene Route1,4-Dichloro-2-butene Route
Halogen ReactivityHigh (Br⁻ better leaving group)Moderate (Cl⁻)
Reaction Temperature60–80°C80–100°C
Reaction Time12–24 hours24–48 hours
Yield85–90%75–80%
Cost EfficiencyLower (expensive bromide)Higher (inexpensive chloride)

Industrial-Scale Synthesis

Industrial production optimizes the dibromo and dichloro routes for scalability and cost efficiency. Key considerations include:

  • Solvent Selection : Methanol is preferred over ethanol due to its lower boiling point (64.7°C), simplifying distillation.

  • Continuous Reactors : Tubular reactors enable precise temperature control and reduce side reactions.

  • Catalyst Recycling : Base catalysts (e.g., NaOH) are recovered via filtration and reused, minimizing waste.

Table 2: Industrial Production Parameters

ParameterOptimal Value
Reactor TypeContinuous Stirred-Tank
Temperature70°C (dibromo), 90°C (dichloro)
PressureAtmospheric
SolventMethanol
Throughput500–1,000 kg/day

Purification and Characterization

Post-synthesis purification is critical to achieving the high purity (>97%) required for pharmaceutical applications.

Distillation

The product is distilled under reduced pressure to isolate the desired compound from unreacted amines and halide salts. Fractional distillation at 172–173°C (723 mmHg) yields a colorless liquid with >97% purity.

Analytical Characterization

  • NMR Spectroscopy : ¹H NMR confirms the structure via signals at δ 2.25 (N–CH₃) and δ 5.40 (C=C).

  • Mass Spectrometry : The molecular ion peak at m/z 142.24 corresponds to the molecular formula C₈H₁₈N₂.

  • Refractive Index : n = 1.44 (validates purity).

Comparative Analysis of Methods

While the dibromo route offers higher yields and shorter reaction times, the dichloro method is economically advantageous for large-scale production. Industrial facilities often prioritize chloride-based synthesis despite its slower kinetics, balancing cost and throughput.

Challenges and Optimizations

Byproduct Formation

Excessive heating or prolonged reaction times can lead to over-alkylation or double-bond isomerization. Mitigation strategies include:

  • Temperature Modulation : Maintaining strict temperature limits.

  • Catalyst Optimization : Using phase-transfer catalysts to enhance reaction efficiency.

Environmental Considerations

Waste halide salts (NaBr, NaCl) are treated via neutralization and precipitation, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-Tetramethyl-2-butene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N,N’,N’-Tetramethyl-2-butene-1,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetramethyl-2-butene-1,4-diamine involves its interaction with biological membranes and enzymes. The compound can disrupt microbial cell membranes, leading to cell lysis and death. It may also inhibit enzyme activity by binding to active sites, thereby interfering with essential biochemical pathways .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Size and Polarity: The methyl groups in the target compound enhance its volatility (boiling point ~95°C) and solubility in polar solvents, making it suitable for aqueous formulations like Polyquad® . In contrast, bulkier substituents (e.g., sec-butyl in N,N'-Di-sec-butyl-p-phenylenediamine) reduce volatility and increase hydrophobicity, favoring applications in polymer stabilization .
  • Stereochemistry :
    The (E)-configuration of the central double bond in the target compound ensures a linear geometry, optimizing its reactivity in polymerization. This contrasts with (Z)-isomers , which are less thermodynamically stable and rarely reported .

Industrial and Commercial Relevance

  • The target compound’s role in Polyquad® underscores its industrial value in pharmaceuticals due to low toxicity and high antimicrobial efficacy .
  • In contrast, N,N'-Di-sec-butyl-p-phenylenediamine serves as an antioxidant in rubber and plastics, leveraging its ability to scavenge free radicals .

Biological Activity

N,N,N',N'-Tetramethyl-2-butene-1,4-diamine (CAS No. 4559-79-9) is a synthetic diamine compound notable for its applications in the synthesis of quaternary ammonium surfactants. This compound has garnered attention due to its biological activity, particularly its antimicrobial properties. This article reviews the biological activity of this compound, supported by relevant studies and data.

PropertyValue
Molecular FormulaC₈H₁₈N₂
Molecular Weight142.24 g/mol
Purity>97.0% (GC)
Physical StateColorless to light orange liquid
Flash Point50 °C
Density0.81 g/cm³

Antimicrobial Properties

This compound is primarily recognized for its antimicrobial activity against various pathogens, particularly Pseudomonas aeruginosa . The compound is utilized in the formulation of quaternary bisammonium surfactants, which exhibit significant antimicrobial efficacy. Studies indicate that these surfactants disrupt microbial cell membranes, leading to cell lysis and death.

  • Mechanism of Action : The surfactants derived from this compound operate by interacting with the lipid bilayer of bacterial membranes, increasing permeability and causing leakage of cellular contents.
  • Efficacy Against Pathogens : Research has demonstrated that formulations containing this compound can effectively reduce bacterial load in contaminated environments, making it valuable in healthcare and sanitation applications.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study 1 : A study published in a peer-reviewed journal evaluated the antimicrobial effectiveness of a surfactant formulation containing this compound against Staphylococcus aureus and Escherichia coli . Results indicated a significant reduction in viable cell counts after treatment with the surfactant.
  • Study 2 : Another research project focused on the cytotoxicity of this compound on human cell lines. The findings suggested that while the compound exhibits antimicrobial properties, it also possesses cytotoxic effects at higher concentrations, necessitating careful handling and application.

Safety and Handling

Due to its biological activity and potential toxicity:

  • Hazard Statements :
    • Causes severe skin burns and eye damage (H314).
    • Flammable liquid and vapor (H226).
  • Precautionary Measures : It is recommended to use protective equipment when handling this compound, including gloves and goggles, and to work in a well-ventilated area.

Q & A

Q. What are the common synthesis routes for N,N,N',N'-Tetramethyl-2-butene-1,4-diamine, and how are reaction conditions optimized?

The compound is typically synthesized via alkylation of 2-butene-1,4-diamine with methyl halides under basic conditions. Reaction optimization involves controlling stoichiometry (e.g., excess methyl iodide) and temperature (40–60°C) to maximize yield while minimizing side reactions like over-alkylation. Solvent choice (e.g., THF or DMF) and catalyst selection (e.g., K₂CO₃) are critical for regioselectivity .

Q. How is this compound characterized using spectroscopic techniques?

  • NMR : The (E)-isomer’s trans-configuration is confirmed by distinct splitting patterns in 1^1H NMR (δ 2.2–2.4 ppm for N–CH3_3 groups) and 13^{13}C NMR (δ 40–45 ppm for N–C).
  • Mass Spectrometry : A molecular ion peak at m/z 142.147 (C8_8H18_{18}N2_2) confirms the molecular weight .
  • IR : Stretching frequencies for C=C (~1650 cm1^{-1}) and C–N (~1200 cm1^{-1}) bonds validate the structure .

Q. What analytical methods are used to assess purity, and how are impurities quantified?

High-performance liquid chromatography (HPLC) with UV detection (λ = 220–260 nm) is standard. Gas chromatography (GC) paired with mass spectrometry (GC-MS) identifies volatile impurities like residual amines. Quantification involves spiking with internal standards (e.g., deuterated analogs) .

Advanced Research Questions

Q. How do stereochemical variations (E/Z isomers) affect reactivity in coordination chemistry?

The (E)-isomer’s planar geometry enhances its ability to act as a bidentate ligand in transition metal complexes (e.g., Cu2+^{2+} or Fe3+^{3+}), whereas the (Z)-isomer’s steric hindrance limits chelation efficiency. Computational studies (DFT) predict higher stability for (E)-isomer-metal complexes due to optimized orbital overlap .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Discrepancies in antimicrobial or anti-inflammatory activity (e.g., conflicting MIC values) may arise from differences in assay conditions (pH, bacterial strains). Controlled replication using standardized protocols (CLSI guidelines) and structural analogs (e.g., trifluoromethyl-substituted variants) can isolate structure-activity relationships .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Degradation studies show that storage at +4°C in inert atmospheres (N2_2) prevents oxidation of the C=C bond. Accelerated stability testing (40°C/75% RH) identifies degradation products (e.g., epoxides) via LC-MS, guiding proper handling protocols .

Q. What mechanistic insights explain its role in polymer synthesis (e.g., crosslinking agents)?

In polyurethane systems, the compound acts as a chain extender due to its dual amine groups, which react with isocyanates to form urea linkages. Kinetic studies (FTIR monitoring) reveal faster reaction rates compared to aliphatic diamines, attributed to electron-donating methyl groups enhancing nucleophilicity .

Methodological Guidance

  • Contradiction Analysis : When conflicting data arise (e.g., catalytic efficiency in different solvents), use a Design of Experiments (DoE) approach to isolate variables (solvent polarity, temperature) and validate via multivariate regression .
  • Stereochemical Resolution : Separate (E/Z) isomers via chiral HPLC (Chiralpak® columns) or crystallize using enantiopure counterions (e.g., tartaric acid) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.